Structure Elucidation of Caffeidine Acid Sodium Salt: Technical Guide
Structure Elucidation of Caffeidine Acid Sodium Salt: Technical Guide
The following technical guide details the structure elucidation of Caffeidine Acid Sodium Salt , a critical degradation product and process impurity of Caffeine.
Executive Summary
Caffeidine Acid Sodium Salt (Sodium 1-methyl-4-[methyl(methylcarbamoyl)amino]-1H-imidazole-5-carboxylate) is a significant hydrolytic degradation product of Caffeine (1,3,7-trimethylxanthine). Often designated as Caffeine Impurity 1 or Impurity E precursor , its identification is critical in stability-indicating assays for pharmaceutical caffeine products.
This guide outlines the definitive structural characterization of this molecule, distinguishing it from its metabolic relatives, Caffeine and Caffeidine , through high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and mechanistic degradation analysis.
Target Molecule Profile
| Attribute | Detail |
| Common Name | Caffeidine Acid Sodium Salt |
| IUPAC Name | Sodium 1-methyl-4-[methyl(methylcarbamoyl)amino]-1H-imidazole-5-carboxylate |
| CAS Number | 54536-15-1 (Acid form); Salt form often referenced as Impurity |
| Molecular Formula | C₈H₁₁N₄O₃Na |
| Molecular Weight | 234.19 g/mol (Salt); 212.21 g/mol (Free Acid) |
| Origin | Alkaline hydrolysis of Caffeine (Pyrimidinedione ring opening) |
Synthesis & Degradation Mechanism
Understanding the origin of Caffeidine Acid is a prerequisite for elucidation. It is formed via the base-catalyzed hydrolysis of the C1–N2 bond (or N1-C6 depending on numbering convention) of the xanthine core, followed by ring opening.
The Hydrolytic Pathway
-
Initiation: Hydroxide ion (
) attacks the electrophilic carbonyl carbons of the pyrimidinedione ring of Caffeine. -
Ring Opening: The bond between N1 and C2 cleaves, opening the six-membered ring while leaving the five-membered imidazole ring intact.
-
Intermediate Formation: This results in Caffeidine Acid (C8 species), which retains the carbonyl carbon as a urea moiety.
-
Decarboxylation (Secondary Degradation): Under prolonged heating or acidic conditions, Caffeidine Acid loses
to form Caffeidine (C7 species).
Figure 1: Degradation pathway of Caffeine yielding Caffeidine Acid Sodium Salt.
Experimental Protocol: Structure Elucidation
The following multi-modal analytical workflow provides self-validating evidence of the structure.
High-Resolution Mass Spectrometry (HRMS)
MS provides the first confirmation of the "C8" skeleton, distinguishing it from the "C7" Caffeidine.
-
Method: ESI-QTOF (Negative and Positive Mode).
-
Expected Results:
-
Negative Mode (ESI-): The carboxylate moiety ionizes readily. Look for m/z 211.083
. This corresponds to the free acid anion ( ). -
Positive Mode (ESI+): m/z 213.098
.
-
-
Differentiation:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for establishing connectivity. The lack of symmetry in the side chain and the distinct imidazole environment are diagnostic.
1H NMR (Proton) - 400 MHz, D₂O
The spectrum is characterized by four distinct singlets , confirming the presence of three methyl groups and one aromatic proton.
| Signal (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 7.60 - 7.80 | Singlet (s) | 1H | H-2 (Imidazole) | Diagnostic aromatic proton. Downfield shift confirms imidazole ring integrity. |
| 3.65 - 3.75 | Singlet (s) | 3H | N-Me (Imidazole) | Methyl group attached to the aromatic ring (N1). |
| 3.00 - 3.10 | Singlet (s) | 3H | N-Me (Urea term.)[1] | Terminal methyl of the urea chain. |
| 2.70 - 2.80 | Singlet (s) | 3H | N-Me (Internal) | Methyl on the nitrogen linking the urea to the ring. |
Note: Chemical shifts may vary slightly (±0.2 ppm) depending on concentration and pH.
13C NMR (Carbon) - 100 MHz, D₂O
The carbon spectrum must show 8 signals , confirming the retention of the caffeine carbon count (unlike Caffeidine which has 7).
-
Carbonyl Region (155 - 175 ppm):
-
~168 ppm: Carboxylate (
). Broadened due to sodium salt interaction. -
~160 ppm: Urea Carbonyl (
). Diagnostic of the open ring structure.
-
-
Aromatic Region (120 - 145 ppm):
-
~140 ppm: C-2 (Imidazole CH).
-
~130 ppm: C-4 (Quaternary, substituted with urea).
-
~125 ppm: C-5 (Quaternary, substituted with carboxylate).
-
-
Aliphatic Region (25 - 40 ppm):
-
Three distinct methyl signals corresponding to the N-Me groups.
-
Infrared Spectroscopy (FT-IR)
IR confirms the functional group transformation from the cyclic imide of caffeine to the acyclic carboxylate/urea.
-
Carboxylate (COO-): Strong asymmetric stretch at 1550–1610 cm⁻¹ and symmetric stretch at 1400 cm⁻¹ .
-
Urea (N-CO-N): Amide II band around 1650 cm⁻¹ .
-
Absence: The characteristic cyclic imide doublets of caffeine (1700/1660 cm⁻¹) are altered/absent.
Structural Logic & Validation
The elucidation relies on a "process of elimination" logic flow, validated by the spectral data.
Figure 2: Logical decision tree for structural confirmation.
Key Differentiators
| Feature | Caffeine | Caffeidine Acid (Salt) | Caffeidine |
| Formula | C₈H₁₀N₄O₂ | C₈H₁₁N₄O₃Na | C₈H₁₂N₄O (Wait: C7H12N4O) |
| Carbon Count | 8 | 8 | 7 |
| Functional Groups | Cyclic Imide | Carboxylate + Urea | Amide |
| Solubility | Moderate (Water) | High (Water/Ionic) | High (Organic/Water) |
References
-
PubChem. Caffeidine acid (Compound).[1] National Library of Medicine. Available at: [Link]
- European Pharmacopoeia (Ph. Eur.).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[6] (Context for solvent shift referencing in aqueous media).
-
Pharmaffiliates. Caffeidine Acid Structure and CAS 54536-15-1.[1][2] Available at: [Link]
